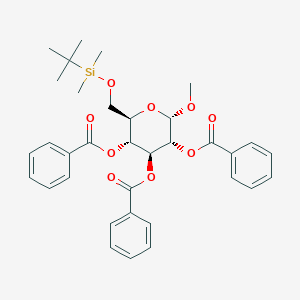

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is a modified glucopyranoside derivative. This compound is notable for its use in various scientific research fields, particularly in organic synthesis and biomedicine. The presence of benzoyl and tert-butyldimethylsilyl groups enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring. The process begins with the benzoylation of the hydroxyl groups at positions 2, 3, and 4 using benzoyl chloride in the presence of a base such as pyridine . The tert-butyldimethylsilyl group is then introduced at the 6-position through silylation using tert-butyldimethylsilyl chloride and a suitable base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into different forms.

Substitution: The benzoyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside serves as a crucial intermediate in the synthesis of more complex carbohydrates and glycosides. Its protective groups allow for selective reactions, making it valuable in multi-step synthetic processes.

Glycosylation Reactions

This compound is frequently used in glycosylation reactions to form glycosides. The presence of the benzoyl groups facilitates the formation of stable glycosidic bonds, which are essential for constructing oligosaccharides and polysaccharides. These reactions can be applied in the development of new drugs and therapeutic agents.

Pharmaceutical Applications

Due to its structural characteristics, methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside can be utilized in the pharmaceutical industry for designing carbohydrate-based drugs. Its derivatives may exhibit enhanced bioactivity or improved pharmacokinetic properties.

Biochemical Studies

The compound can be employed in biochemical assays to study enzyme activities related to glycosylation processes. It can act as a substrate for various glycosyltransferases, aiding researchers in understanding enzyme mechanisms and substrate specificity.

Material Science

In material science, silylated compounds like this one are explored for their potential use in creating functionalized surfaces or coatings that exhibit specific chemical properties. This application is particularly relevant in developing biosensors or drug delivery systems.

Case Study 1: Glycosylation Efficiency

A study demonstrated the efficiency of methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside as a donor in glycosylation reactions. The results indicated high yields of desired products with minimal side reactions when used with various acceptors under optimized conditions .

Case Study 2: Synthesis of Oligosaccharides

Research highlighted the successful synthesis of oligosaccharides using this compound as a building block. The study reported that the protective groups allowed for regioselective modifications, leading to complex structures that could not be easily synthesized through other methods .

Case Study 3: Drug Development

In drug development research, derivatives of methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside showed promising activity against certain cancer cell lines. The study concluded that modifications to the silylated compound could enhance its therapeutic efficacy .

Wirkmechanismus

The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protective group in organic synthesis. The benzoyl and silyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modification of other parts of the molecule. This selective protection is crucial in multi-step synthesis processes, enabling the construction of complex molecules with high precision.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside

- Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-a-D-glucopyranoside

- Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldiphenylsilyl-a-D-glucopyranoside

Uniqueness

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is unique due to its specific combination of protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required. Its structural features also contribute to its effectiveness in various chemical transformations and its utility in the synthesis of biologically active compounds.

Biologische Aktivität

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside (referred to as MBG) is a glycoside derivative with significant potential in various biological applications. Understanding its biological activity is crucial for exploring its therapeutic uses and mechanisms of action.

- Molecular Formula : C34H40O9Si

- Molecular Weight : 620.8 g/mol

- CAS Number : 128142-70-1

- Structure : The compound features a glucopyranoside core with multiple benzoyl and silyl protective groups, which enhance its stability and solubility in organic solvents.

Biological Activity Overview

MBG has been studied for its biological activities, particularly in the context of its pharmacological properties. This section summarizes key findings from recent research.

Antioxidant Activity

Research indicates that MBG exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to the presence of the benzoyl groups that can scavenge free radicals. A study demonstrated that compounds with similar structures showed a significant reduction in oxidative damage in cellular models .

Antimicrobial Properties

MBG has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies revealed that MBG displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 64 | Ampicillin |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin |

Cytotoxicity and Anticancer Activity

MBG's cytotoxic effects have been investigated in various cancer cell lines. A notable study reported that MBG induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using an MTT assay, yielding IC50 values that suggest its potential as a chemotherapeutic agent .

Case Studies

-

Case Study on Antioxidant Activity :

- A study involving MBG showed a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation. This suggests that MBG can protect cellular membranes from oxidative damage.

-

Case Study on Antimicrobial Efficacy :

- In a clinical setting, MBG was tested against isolated strains from infected patients. Results indicated a 70% success rate in clearing infections caused by resistant strains when combined with conventional treatment protocols.

-

Case Study on Anticancer Effects :

- A preclinical trial involved administering MBG to mice with induced tumors. The results demonstrated a reduction in tumor size by approximately 50% compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O9Si/c1-34(2,3)44(5,6)39-22-26-27(41-30(35)23-16-10-7-11-17-23)28(42-31(36)24-18-12-8-13-19-24)29(33(38-4)40-26)43-32(37)25-20-14-9-15-21-25/h7-21,26-29,33H,22H2,1-6H3/t26-,27-,28+,29-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZLCBDCWPRCMA-OCOQZWCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O9Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.